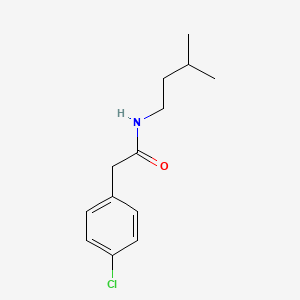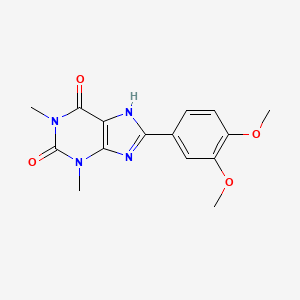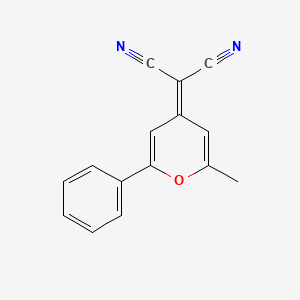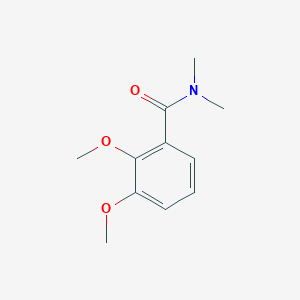
N-(2,4-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, commonly known as DMTF, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. It is a small molecule that has shown promising results in preclinical studies as a potential anticancer agent.
作用机制
DMTF exerts its anticancer effects by selectively inhibiting the c-Met receptor tyrosine kinase. This kinase is overexpressed in many types of cancer cells and plays a key role in tumor growth, invasion, and metastasis. By inhibiting c-Met, DMTF blocks the signaling pathways that promote cancer cell survival and proliferation. DMTF has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMTF has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. It is rapidly absorbed after oral administration and has a half-life of approximately 6 hours. DMTF is primarily metabolized by the liver and excreted in the urine. In terms of biochemical effects, DMTF has been shown to inhibit c-Met phosphorylation and downstream signaling pathways in cancer cells. Physiologically, DMTF has been shown to inhibit tumor growth and metastasis in preclinical models of cancer.
实验室实验的优点和局限性
One of the main advantages of DMTF is its selectivity for the c-Met receptor tyrosine kinase. This allows for targeted inhibition of cancer cells without affecting normal cells. DMTF has also shown good pharmacokinetic properties and low toxicity in preclinical studies. However, one limitation of DMTF is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
Future research on DMTF could focus on several areas. One area of interest is the development of more efficient synthesis methods for DMTF. Another area of interest is the identification of biomarkers that could predict response to DMTF treatment in cancer patients. Additionally, further preclinical studies could explore the potential of DMTF as a therapy for other diseases, such as fibrosis and inflammation. Finally, clinical trials could be conducted to evaluate the safety and efficacy of DMTF in cancer patients.
合成方法
DMTF can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dimethylphenyl hydrazine with 2,4,6-trifluoro-1,3,5-triazine to form 2,4-dimethylphenyl-6-trifluoromethyl-1,3,5-triazine-2,4-diamine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield DMTF.
科学研究应用
DMTF has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including lung, breast, and liver cancer. DMTF has also been shown to enhance the effectiveness of other anticancer drugs, such as paclitaxel and cisplatin. In addition, DMTF has shown promise as a potential therapy for other diseases, such as fibrosis and inflammation.
属性
IUPAC Name |
2-N-(2,4-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5/c1-6-3-4-8(7(2)5-6)17-11-19-9(12(13,14)15)18-10(16)20-11/h3-5H,1-2H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLMIGCTGPOQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)
![1-[(4-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5856331.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5856337.png)
![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5856339.png)
![5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5856340.png)
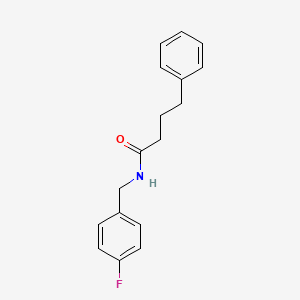
![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5856349.png)
